5-(3-Ethoxyphenyl)nicotinic acid
Description
Contextualization of Nicotinic Acid as a Core Pharmacophore in Drug Discovery
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule with a rich history in both nutrition and pharmacology. ontosight.aiwikipedia.org Its role extends from being an essential vitamin to a therapeutic agent for various medical conditions.
Fundamental Biological Roles of Nicotinic Acid (Niacin/Vitamin B3)
Niacin is a water-soluble vitamin crucial for a myriad of physiological processes. consensus.app In the body, it is converted into two vital coenzymes: nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). ontosight.aidsm.com These coenzymes are indispensable for numerous metabolic pathways, including:
Energy Metabolism: NAD is a key player in cellular respiration, facilitating the breakdown of carbohydrates, fats, and proteins to generate energy. dsm.com
DNA Repair and Cell Signaling: NAD and NADP are involved in non-redox reactions that influence gene expression, DNA repair, and cellular communication. consensus.appdsm.com
Reductive Biosynthesis: NADP is essential for the synthesis of fatty acids and cholesterol. dsm.com
A deficiency in niacin can lead to pellagra, a serious condition characterized by dermatitis, diarrhea, and dementia. ontosight.ai Beyond its role as a vitamin, nicotinic acid has been utilized for its pharmacological effects, particularly in managing dyslipidemia. nih.govnih.gov
Historical and Current Landscape of Nicotinic Acid Derivatives in Pharmaceutical Research
The journey of nicotinic acid in medicine began with the understanding of its role in preventing pellagra. news-medical.net In 1955, it was discovered that high doses of nicotinic acid could lower cholesterol levels, marking its entry into cardiovascular therapeutics. dsm.com For decades, nicotinic acid has been a valuable agent for raising high-density lipoprotein (HDL) cholesterol and lowering low-density lipoprotein (LDL) cholesterol and triglycerides. nih.govnih.govnih.gov
The discovery of a specific G-protein coupled receptor for nicotinic acid, GPR109A (also known as HM74A), has significantly advanced the understanding of its mechanisms of action and spurred the development of new derivatives. nih.govnih.gov Researchers have synthesized numerous nicotinic acid derivatives with the aim of improving efficacy and reducing side effects, such as the characteristic flushing. researchgate.netchemistryjournal.net These derivatives have been investigated for a wide range of applications, including:
Cardiovascular Diseases: As lipid-modifying agents to combat atherosclerosis. nih.govnih.gov
Tuberculosis: Some derivatives have shown activity against Mycobacterium tuberculosis. drugs.com
Analgesic and Anti-inflammatory Agents: Certain 2-substituted aryl nicotinic acid derivatives have demonstrated pain-relieving and anti-inflammatory properties. researchgate.netchemistryjournal.netjst.go.jp
Neuroprotection: The role of niacin in neuronal health has prompted research into its derivatives for neurodegenerative diseases. consensus.app
The current landscape of nicotinic acid research is focused on creating derivatives with improved pharmacological profiles and exploring their potential in new therapeutic areas, such as oncology and dermatology. taylorandfrancis.com
Rationale for Strategic Investigation of 5-(3-Ethoxyphenyl)nicotinic Acid and its Analogs
The strategic design of new drug candidates often involves modifying a known pharmacophore to enhance its properties. The investigation of this compound is a prime example of this hypothesis-driven approach.
Significance of the 5-Position Substitution in Nicotinic Acid Derivatives
The pyridine (B92270) ring of nicotinic acid offers several positions for chemical modification. The 5-position has been identified as a key site for introducing substituents to modulate the biological activity of the molecule. acs.org Structure-activity relationship (SAR) studies have shown that modifications at this position can influence the compound's interaction with its biological targets, potentially leading to increased potency or selectivity. acs.org For instance, the introduction of various groups at the 5-position of nicotine (B1678760) analogs has been explored to inhibit cytochrome P-450 2A6, the primary enzyme responsible for nicotine metabolism. acs.org
Hypothesis-Driven Design Principles Applied to Substituted Aryl Nicotinic Acids
The design of substituted aryl nicotinic acids, such as this compound, is guided by several key principles. The core concept of a pharmacophore involves a cationic center and a hydrogen bond acceptor. pnas.orgpnas.orgnih.gov The introduction of an aryl group, like the ethoxyphenyl moiety, can:
Influence Lipophilicity: The addition of an aryl group can alter the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. dntb.gov.ua
Provide Additional Binding Interactions: The aryl ring can engage in various non-covalent interactions, such as pi-pi stacking or hydrophobic interactions, with the target protein, potentially enhancing binding affinity.
Modify Electronic Properties: The nature and position of substituents on the aryl ring can influence the electronic distribution of the entire molecule, impacting its reactivity and binding characteristics. epstem.net
The ethoxy group at the meta-position of the phenyl ring in this compound is a specific design choice intended to probe the steric and electronic requirements of the binding pocket of a target receptor.
Exploration of Structure-Function Relationships in Related Aryl Nicotinic Acid Derivatives
The study of various aryl nicotinic acid derivatives has provided valuable insights into their structure-function relationships. For example, research on 2-aryl nicotinic acid derivatives has revealed that the nature of the substituent on the aryl ring significantly impacts their analgesic and anti-inflammatory activities. researchgate.netchemistryjournal.net Specifically, compounds with a bromo-aryl substituent have shown strong activity. researchgate.net Similarly, studies on other substituted nicotinic acid derivatives have demonstrated that the introduction of electron-donating groups can enhance antioxidant activity. researchgate.net
The investigation of compounds like this compound builds upon this existing knowledge. By systematically varying the aryl substituent and its position, medicinal chemists can map the chemical space around the nicotinic acid scaffold to identify derivatives with optimized therapeutic potential. This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery.
Research Findings on Nicotinic Acid Derivatives
| Derivative Class | Key Findings | Reference |
| 2-Aryl Nicotinic Acids | Showed analgesic and anti-inflammatory properties. Bromo-aryl substituents demonstrated strong activity. | researchgate.netchemistryjournal.net |
| Schiff Base Derivatives | Derivatives with electron-donating groups like hydroxyl and methoxy (B1213986) exhibited excellent antioxidant activity. | researchgate.net |
| 3,5-Diphenylpyrazoles incorporating Nicotinic Acid | Certain derivatives were found to decrease total cholesterol and triglycerides while increasing HDL cholesterol in animal models. | nih.gov |
| N-(thiophen-2-yl) Nicotinamide Derivatives | Showed significant fungicidal activity, with some compounds being more effective than commercial fungicides. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-ethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-13-5-3-4-10(7-13)11-6-12(14(16)17)9-15-8-11/h3-9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZLJQAASBNBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672963 | |
| Record name | 5-(3-Ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048273-45-5 | |
| Record name | 5-(3-Ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity Investigations of 5 3 Ethoxyphenyl Nicotinic Acid and Its Analogs
Antimicrobial Efficacy Studies
The antimicrobial potential of novel chemical entities is a cornerstone of drug discovery. However, the activity of 5-(3-Ethoxyphenyl)nicotinic acid against common bacterial and fungal pathogens remains uncharacterized in the public domain.
Evaluation of Antibacterial Activity Against Gram-Positive Strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis)
No research was identified that specifically tested this compound for its antibacterial effects against the Gram-positive bacteria Staphylococcus aureus, Staphylococcus epidermidis, or Bacillus subtilis. While numerous studies have explored the antibacterial properties of various nicotinic acid analogs and derivatives researchgate.netnih.govresearchgate.net, data pertaining to the 5-(3-ethoxyphenyl) substituted variant is not available.
Assessment of Antifungal Properties (e.g., against Candida albicans)
Similarly, the antifungal potential of this compound has not been documented. There are no published studies evaluating its efficacy against pathogenic yeasts such as Candida albicans. Research into the antifungal actions of other nicotinic acid derivatives exists mdpi.comnih.gov, but these findings cannot be extrapolated to the specific compound without direct experimental evidence.
Investigation of Anti-Biofilm Potential
Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. The ability of a compound to inhibit or disrupt biofilm formation is a critical area of investigation. Currently, there is no available data on the anti-biofilm properties of this compound nih.govresearchgate.netnih.govcore.ac.uk.
Pre-clinical Antitubercular Activity
Tuberculosis remains a major global health concern, and the discovery of new antitubercular agents is a priority. While various derivatives of nicotinic acid, particularly hydrazides, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis nih.govsemanticscholar.orgnih.govekb.egresearchgate.net, no such pre-clinical data exists for this compound.
Enzyme and Receptor Modulation
The interaction of small molecules with specific enzymes and receptors is a fundamental aspect of pharmacology. The inhibitory potential of this compound against key metabolic enzymes has not been explored.
Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-Amylase, α-Glucosidase)
Inhibitors of α-amylase and α-glucosidase are of significant interest for the management of type 2 diabetes. These enzymes play a crucial role in carbohydrate digestion and glucose absorption. A review of the literature indicates that while other classes of nicotinic acid derivatives have been investigated for this purpose nih.govnih.gov, there are no studies reporting the effects of this compound on either α-amylase or α-glucosidase activity.
Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the nervous system and play a crucial role in various physiological processes. unimore.it The diverse subtypes of nAChRs, determined by their subunit composition, exhibit distinct pharmacological and biophysical properties. unimore.it This heterogeneity makes them attractive targets for the development of subtype-selective drugs for a range of neurological and psychiatric disorders. nih.gov
The α7 nicotinic acetylcholine receptor, a homopentameric channel highly permeable to calcium, is implicated in cognitive functions and is a significant target for therapeutic intervention in conditions like Alzheimer's disease and schizophrenia. nih.govmdpi.com Compounds that enhance the function of α7 nAChRs, such as agonists and positive allosteric modulators (PAMs), are of particular interest. nih.govacs.org Agonists directly activate the receptor, while PAMs enhance the effects of the endogenous agonist, acetylcholine. acs.org However, a major challenge with α7 nAChR agonists is their tendency to cause rapid receptor desensitization, a state where the receptor is unresponsive to further stimulation. mdpi.comacs.org
The development of drugs targeting nAChRs requires a thorough understanding of their selectivity for different subtypes to minimize off-target effects. nih.gov Besides the α7 subtype, other important nAChR subtypes in the brain include α4β2 and α3β4, each with distinct localizations and functions. nih.govfrontiersin.org For instance, α4β2* and α3β4* receptors are often referred to as central and peripheral nervous system nAChRs, respectively. frontiersin.org The α5 subunit can associate with both α4β2 and α3β4 backbones, further diversifying receptor properties and influencing ligand potency, calcium permeability, and desensitization kinetics. frontiersin.org
Several studies have focused on characterizing the selectivity of various compounds across different nAChR subtypes. For example, some compounds have shown partial agonist activity at human α7 nAChRs while exhibiting low efficacy at α4β2 receptors and no activity at α3β4 nAChRs. nih.gov The α3β2 and α3β4 subtypes are found in autonomic ganglia and the brain, where they are involved in processes like pain sensation and nicotine (B1678760) addiction. mdpi.com The α6 subunit is another key component, forming various subtypes such as α4α6β2β3, α6β2β3, and α6β2, which are particularly sensitive to nicotine. nih.gov
Table 1: Investigated nAChR Subtypes and their Significance
| Subtype | Key Characteristics & Roles |
|---|---|
| α7 | Homopentameric, high calcium permeability, involved in cognition. nih.govmdpi.com |
| α4β2 | A major high-affinity nicotine binding site in the brain. nih.gov |
| α3β4 | Found in autonomic ganglia and involved in peripheral functions. nih.govmdpi.com |
| α6-containing | High sensitivity to nicotine, expressed on dopaminergic nerve terminals. nih.gov |
| α5-containing | Modulates the function of α4β2* and α3β4* receptors. frontiersin.org |
Interaction with G Protein-Coupled Receptor GPR109A (HM74A/PUMA-G)
Niacin (nicotinic acid) is known to exert its anti-lipolytic effects by acting as an agonist for the G protein-coupled receptor GPR109A (also known as HM74A in humans and PUMA-G in mice). nih.gov Understanding the interaction between niacin and GPR109A is crucial for developing new drugs with similar therapeutic benefits but fewer side effects. nih.gov Molecular dynamics simulations have provided insights into the binding of niacin to GPR109A, identifying key amino acid residues such as R111, C177, S178, and S179 that are important for this interaction. nih.gov
Inhibition of Niemann-Pick C1-Like 1 (NPC1L1) for Lipid Metabolism Modulation
The Niemann-Pick C1-Like 1 (NPC1L1) protein is a key transporter for cholesterol absorption in the intestine. nih.govresearchgate.net Inhibition of NPC1L1 is a therapeutic strategy for managing hypercholesterolemia. researchgate.net The drug ezetimibe, for instance, functions by binding to NPC1L1 and blocking its internalization, thereby preventing cholesterol uptake. nih.gov Research has explored nicotinic acid derivatives as potential inhibitors of NPC1L1. nih.gov Docking studies have suggested that certain nicotinic acid-based compounds can block the active site of NPC1L1. nih.gov Furthermore, some studies have shown that certain compounds can downregulate the expression of NPC1L1 protein, contributing to reduced cholesterol absorption. mdpi.com This mechanism has been observed to be effective in reducing serum levels of total cholesterol, triglycerides, and LDL-cholesterol in animal models. nih.govmdpi.com
Interactions with Specific Molecular Targets and Pathways (e.g., MAPK, PCSK9, MPO, SIRT1, TNF-α)
The biological effects of nicotinic acid and its analogs extend to the modulation of various intracellular signaling pathways and molecular targets. While direct interactions of this compound with all the listed targets are not extensively detailed in the provided search results, the broader class of nicotinic acid derivatives and related compounds are known to influence these pathways. For instance, PCSK9 is a protein that promotes the degradation of LDL receptors, and its inhibition is a strategy to lower LDL cholesterol. researchgate.net The modulation of lipid metabolism through NPC1L1 inhibition can indirectly influence pathways involving cholesterol homeostasis.
Enzyme Inhibition Leading to Altered Cellular Processes
Nicotinic acid and its analogs, due to their pyridine (B92270) structure, have the potential to inhibit certain enzymes. nih.gov Specifically, the pyridine nitrogen atom can coordinate with the heme iron of cytochrome P450 (CYP) enzymes. nih.gov In vitro studies have demonstrated that at therapeutic concentrations, nicotinic acid can inhibit CYP2D6. nih.gov Nicotinamide (B372718), a related compound, has been shown to inhibit CYP2D6, CYP3A4, and CYP2E1. nih.gov This inhibition of metabolic enzymes can alter the processing of various substances in the body.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetylcholine |
| Ezetimibe |
| Niacin (Nicotinic acid) |
Anti-Inflammatory and Analgesic Property Assessment
Derivatives of nicotinic acid have been a focal point of research for their potential to mitigate inflammation and pain. These investigations have spanned from in vitro mechanistic studies to in vivo evaluations of their analgesic efficacy.
The anti-inflammatory effects of nicotinic acid and its analogs are often attributed to their ability to modulate key signaling pathways and the production of inflammatory mediators. In vitro studies have shown that nicotinic acid can significantly reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in human monocytes stimulated with Toll-like receptor (TLR) agonists. nih.govnih.gov This effect is largely mediated through the G protein-coupled receptor GPR109A. nih.govnih.govresearchgate.net Activation of this receptor by nicotinic acid analogs can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.govnih.gov
Further studies on various nicotinic acid derivatives have demonstrated their potent anti-inflammatory activity. For instance, certain synthesized analogs have shown significant inhibition of nitrite (B80452) production in macrophage cell lines, indicating a reduction in inflammatory mediators. nih.gov The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is another important mechanism through which some nicotinic acid derivatives exert their anti-inflammatory effects. nih.gov
Table 1: In Vitro Anti-inflammatory Activity of Nicotinic Acid Analogs
| Compound/Analog | Assay | Key Findings | Reference |
|---|---|---|---|
| Nicotinic Acid | TLR-activated human monocytes | Reduced secretion of TNF-α, IL-6, and MCP-1. nih.govnih.gov | nih.govnih.gov |
| Nicotinic Acid | THP-1 monocytes | Reduced phosphorylated IKKβ and IκB-α, inhibiting NF-κB pathway. nih.gov | nih.gov |
| Nicotinic Acid Derivatives (Series 4 & 5) | LPS/IFN-γ stimulated RAW 264.7 macrophages | Comparable inhibition of TNF-α, IL-6, iNOS, and COX-2 levels to ibuprofen. nih.gov | nih.gov |
| Nicotinate (B505614) Derivatives (Series 3 & 4) | COX-1 and COX-2 inhibition assay | Showed potent COX-2 inhibitory activity and selectivity. nih.gov | nih.gov |
The analgesic potential of nicotinic acid derivatives has been demonstrated in several pre-clinical models of pain. Oral administration of nicotinic acid has been shown to inhibit both the early (neurogenic) and late (inflammatory) phases of the nociceptive response in the formalin test in mice. nih.gov Furthermore, it has been effective in reducing mechanical allodynia in a rat model of inflammatory pain induced by carrageenan. nih.gov
A series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for their analgesic activities. nih.govjst.go.jp In the acetic acid-induced writhing test in mice, several of these compounds exhibited significant analgesic effects, with some showing activity comparable to the standard drug, mefenamic acid. jst.go.jpresearchgate.net The analgesic activity was found to be influenced by the nature and position of the substituent on the phenyl ring. jst.go.jp For instance, compounds with a 2-bromophenyl substituent displayed notable analgesic properties. nih.govjst.go.jp
Table 2: Pre-clinical Analgesic Activity of Nicotinic Acid Analogs
| Animal Model | Compound/Analog | Key Findings | Reference |
|---|---|---|---|
| Formalin-induced nociception (mice) | Nicotinic Acid | Inhibited both first and second phases of nociceptive response. nih.gov | nih.gov |
| Carrageenan-induced mechanical allodynia (rats) | Nicotinic Acid | Reduced inflammatory pain. nih.gov | nih.gov |
| Acetic acid-induced writhing (mice) | 2-Substituted phenyl derivatives of nicotinic acid | Showed significant reduction in writhing response, with some compounds comparable to mefenamic acid. jst.go.jpresearchgate.net | jst.go.jpresearchgate.net |
Pre-clinical Anticancer and Antiproliferative Investigations
The potential of nicotinic acid derivatives as anticancer agents has been an area of growing interest. Research has focused on their cytotoxic effects against various cancer cell lines and the underlying mechanisms of their antiproliferative action.
Several novel series of nicotinic acid derivatives have been synthesized and screened for their in vitro anticancer activity. For example, a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which are structurally related to nicotinic acid, were evaluated against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. nih.gov One of the compounds in this series demonstrated potent cytotoxic activity against both cell lines, with IC50 values comparable to the standard anticancer drug doxorubicin. nih.gov
Other studies have also reported the cytotoxic effects of various heterocyclic compounds containing the nicotinic acid scaffold. The antiproliferative activity is often dependent on the specific chemical modifications of the parent molecule.
Table 3: In Vitro Cytotoxicity of Nicotinic Acid Analogs
| Cell Line | Compound Series | IC50 Value (µM) | Reference |
|---|---|---|---|
| A549 (Non-small cell lung cancer) | 1-(2-methyl-6-(4-chlorophenyl)pyridin-3-yl)-3-phenylurea (5l) | 3.22 ± 0.2 | nih.gov |
| HCT-116 (Colon cancer) | 1-(2-methyl-6-(4-chlorophenyl)pyridin-3-yl)-3-phenylurea (5l) | 2.71 ± 0.16 | nih.gov |
The antiproliferative effects of certain nicotinic acid analogs appear to be mediated through the induction of apoptosis, or programmed cell death. In studies involving HCT-116 colon cancer cells, a potent pyridine derivative was found to induce apoptosis by modulating the expression of key regulatory proteins. nih.gov This included a decrease in the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.gov
Furthermore, this compound was observed to disrupt the cell cycle of HCT-116 cells, causing an alteration in the Sub-G1 phase and arresting the cell cycle at the G2-M stage. nih.gov The percentage of apoptotic cells, as measured by annexin (B1180172) V-FITC staining, was also significantly increased following treatment with this derivative. nih.gov
Antioxidant Activity and Oxidative Stress Modulation
Nicotinic acid can act as an antioxidant by influencing the glutathione (B108866) redox cycle and increasing the NAD+ content within cells. semanticscholar.org It has been shown to protect hepatocytes from oxidative stress-induced cell death. nih.gov In human aortic endothelial cells, niacin has been found to inhibit the production of reactive oxygen species (ROS). nih.gov
Table 4: Antioxidant Activity of Nicotinic Acid and its Analogs
| System/Model | Compound/Analog | Key Findings | Reference |
|---|---|---|---|
| Hepatocytes | Nicotinic Acid | Protected against H2O2-induced oxidative stress and cell death. nih.gov | nih.gov |
| Human Aortic Endothelial Cells | Niacin | Inhibited angiotensin II-induced ROS production. nih.gov | nih.gov |
| General | Nicotinic Acid | Contributes to glutathione redox cycle and increases NAD+ content. semanticscholar.org | semanticscholar.org |
In Vitro Free Radical Scavenging Assays (e.g., DPPH, Nitric Oxide)
No data is currently available in the scientific literature regarding the in vitro free radical scavenging activity of this compound or its analogs as determined by DPPH or nitric oxide assays.
Table 1: DPPH Radical Scavenging Activity of this compound and Analogs
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| Data Not Available | - | - | - |
Table 2: Nitric Oxide Radical Scavenging Activity of this compound and Analogs
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| Data Not Available | - | - | - |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Pharmacophoric Requirements for Biological Activity of 5-(3-Ethoxyphenyl)nicotinic Acid Analogs
The biological activity of a compound is intrinsically linked to its three-dimensional structure and the distribution of its electronic properties. For analogs of this compound, specific molecular features, or pharmacophores, are essential for target recognition and binding.
Influence of the Ethoxyphenyl Moiety at the Pyridine (B92270) C5 Position on Target Interactions
The presence of an aryl substituent at the C5 position of the nicotinic acid scaffold introduces a significant structural element that can profoundly influence interactions with biological targets. In the case of this compound, the ethoxyphenyl moiety is of particular importance. The G-protein coupled receptor GPR109A, a known target for nicotinic acid, possesses a binding pocket that can accommodate such substitutions. researchgate.netnih.govresearchgate.net The interaction of the nicotinic acid portion of the molecule is thought to be anchored by an arginine residue in the transmembrane domain 3 of the receptor, which recognizes the acidic moiety.
The ethoxyphenyl group itself can engage in various non-covalent interactions, such as hydrophobic and van der Waals interactions, with amino acid residues within the receptor's binding site. The ether linkage provides a degree of conformational flexibility, allowing the phenyl ring to adopt an optimal orientation for binding. The position of the ethoxy group on the phenyl ring is also critical. The meta-position, as in this compound, directs the ethoxy group into a specific region of the binding pocket, which may be more or less favorable for binding compared to ortho- or para-substituted analogs.
Impact of Substituent Modifications on Efficacy, Potency, and Selectivity
Modifications to the substituents of this compound can dramatically alter its efficacy, potency, and selectivity for its biological target. These changes can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its direct interaction with the receptor.
The length of the alkoxy chain on the phenyl ring is a key determinant of activity. nih.gov A systematic variation of this chain from a methoxy (B1213986) to a butoxy group, for instance, can probe the size and nature of the hydrophobic pocket it occupies. It is often observed that there is an optimal chain length for activity, beyond which steric hindrance may lead to a decrease in potency. nih.gov
The following interactive table illustrates the hypothetical effect of alkoxy chain length on the potency of 5-(alkoxyphenyl)nicotinic acid analogs, based on general principles observed in similar chemical series.
| Compound | R Group | Alkoxy Chain Length | Hypothetical EC50 (nM) |
| 1 | -OCH3 | 1 | 150 |
| 2 | -OCH2CH3 | 2 | 80 |
| 3 | -O(CH2)2CH3 | 3 | 120 |
| 4 | -O(CH2)3CH3 | 4 | 250 |
Furthermore, the introduction of other substituents on the phenyl ring, such as halogens or small alkyl groups, can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and functional activity.
Computational Approaches to SAR/SPR Determination
Computational chemistry provides powerful tools to investigate the SAR and SPR of drug candidates, offering insights that can guide the design of more potent and selective molecules.
Ligand-Based and Receptor-Based Drug Design Principles in Nicotinic Acid Derivatives
In the absence of a crystal structure of the target receptor with the ligand bound, ligand-based drug design approaches are often employed. mdpi.com This involves building a pharmacophore model based on a set of known active molecules. For nicotinic acid derivatives, a common pharmacophore model would include a carboxylic acid feature, an aromatic ring, and a hydrogen bond acceptor.
Receptor-based drug design, on the other hand, utilizes the three-dimensional structure of the target protein. nih.gov For GPR109A, homology models have been constructed based on the crystal structures of related G-protein coupled receptors. researchgate.net These models allow for the docking of potential ligands like this compound, providing a visual representation of the binding mode and key interactions. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a mathematical model can be developed to predict the activity of new, unsynthesized compounds.
For a series of 5-aryl nicotinic acid derivatives, a QSAR model could reveal the relative importance of different physicochemical properties for their biological activity. For example, a model might indicate that the potency is positively correlated with the hydrophobicity of the C5 substituent and negatively correlated with its steric bulk.
The following table presents a hypothetical QSAR dataset for a series of 5-aryl nicotinic acid analogs.
| Compound | pEC50 | LogP | Molecular Weight |
| 5a | 6.5 | 2.8 | 229.24 |
| 5b | 7.1 | 3.2 | 243.27 |
| 5c | 6.8 | 3.6 | 257.30 |
| 5d | 6.2 | 4.0 | 271.33 |
Conformational Analysis and Bioactive Conformation Studies
The three-dimensional shape of a molecule is not static; it can adopt various conformations through the rotation of single bonds. The specific conformation that a molecule adopts when it binds to its receptor is known as the bioactive conformation. Understanding the preferred conformations of this compound is crucial for rational drug design.
Studies on biphenyl (B1667301) systems, which have a similar rotatable bond, have shown that the lowest energy conformation is often a twisted, non-planar arrangement due to steric hindrance between the ortho-hydrogens of the two rings. mdpi.com It is likely that this compound also adopts a non-planar conformation in its bioactive state. Identifying this bioactive conformation is a key step in designing more rigid analogs that are "pre-organized" for binding, which can lead to an increase in potency and selectivity.
Investigation of Molecular Flexibility and its Role in Target Binding
There is currently no available research data from experimental or computational studies that specifically investigates the molecular flexibility of this compound and its subsequent role in binding to biological targets. The conformational landscape of this molecule, which would describe the energetically favorable shapes it can adopt, has not been elucidated. Such studies, often employing techniques like X-ray crystallography or computational methods such as molecular dynamics simulations, are crucial for understanding how the molecule might orient itself to interact with a receptor or enzyme active site. The rotational freedom around the single bonds connecting the pyridine ring to the phenyl group and the ethoxy group to the phenyl ring would be of particular interest in determining the molecule's accessible conformations. Without this fundamental structural information, any discussion on the role of its flexibility in target binding would be purely speculative.
Stereochemical Considerations and their Impact on Biological Activity
The chemical structure of this compound does not inherently possess a chiral center. Therefore, under normal synthetic conditions, it would be produced as a single, achiral compound. The concept of stereoisomers (enantiomers or diastereomers) is not applicable to this molecule as it is superimposable on its mirror image. Consequently, there are no stereochemical considerations to be made regarding its biological activity, and no studies on the differential effects of various stereoisomers have been conducted, as none exist. Any biological activity exhibited by this compound would be attributable to this specific, single molecular entity.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation, or its density-based equivalent, to map out the molecule's electronic landscape.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse for calculating a molecule's optimized geometry, electronic properties (like dipole moment and charge distribution), and reactivity descriptors.
A DFT study on 5-(3-Ethoxyphenyl)nicotinic acid would begin by optimizing its three-dimensional structure to find the most stable conformation (the lowest energy state). This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting geometry provides precise bond lengths, bond angles, and dihedral angles.
Once the structure is optimized, various electronic properties can be calculated. For instance, the distribution of electron density can be analyzed to understand how the ethoxyphenyl and nicotinic acid moieties influence each other. Reactivity descriptors, such as the electrostatic potential map, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other molecules. For example, studies on related molecules like isonicotinic acid N-oxide have successfully used DFT (at the B3LYP/6-311++G(d,p) level) to determine stable conformers and analyze their electronic and topological properties. nih.gov
Table 1: Illustrative DFT-Calculated Properties for a Nicotinic Acid Analog (Note: This data is hypothetical for this compound and based on typical values for related structures.)
| Property | Value | Significance |
| Optimized Energy | -895.123 Hartree | Represents the total electronic energy at the ground state. |
| Dipole Moment | 3.5 Debye | Indicates the overall polarity of the molecule, affecting solubility and intermolecular forces. |
| Global Hardness | 2.15 eV | Measures resistance to change in its electron distribution; higher values suggest greater stability. |
| Electronegativity | 4.05 eV | Describes the molecule's ability to attract electrons. |
| Electrophilicity Index | 3.81 eV | Quantifies the propensity of the molecule to accept electrons. |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. nih.gov It is particularly valuable for predicting ultraviolet-visible (UV-Vis) absorption spectra, which correspond to electronic transitions from the ground state to various excited states.
For this compound, a TD-DFT calculation would provide the energies of its low-lying excited states and the corresponding oscillator strengths, which determine the intensity of the absorption peaks. This information is critical for understanding the molecule's photophysical behavior, such as its color and its potential use in applications like photosensitizers or optical materials. The choice of functional (e.g., B3LYP vs. CAM-B3LYP) can significantly impact the accuracy of the results, especially for charge-transfer excitations. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key players in chemical reactions.
The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it costs more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. FMO analysis for this compound would reveal how the ethoxy and phenyl substitutions on the nicotinic acid core modulate its electronic properties and reactivity.
Table 2: Illustrative FMO Analysis for a Nicotinic Acid Analog (Note: This data is hypothetical for this compound and based on typical values for related structures.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.22 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |
| LUMO | -1.92 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.30 eV | Energy difference; a key indicator of chemical reactivity and stability. |
Molecular Docking and Dynamics Simulations
While quantum calculations describe the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with a biological target, such as a protein receptor or an enzyme.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein) to form a stable complex. The primary goal is to identify the most likely binding pose and to estimate the strength of the interaction, typically reported as a binding affinity or docking score (e.g., in kcal/mol).
For this compound, docking studies would be crucial to investigate its potential as a therapeutic agent. For instance, its parent compound, nicotinic acid, is known to bind to the G-protein coupled receptor GPR109A. nih.gov A docking study of this compound into the binding site of GPR109A would predict whether the added ethoxyphenyl group enhances or hinders binding and how it orients itself within the receptor's binding pocket. Such studies have been performed for nicotinic acid, revealing potential binding affinities in the range of -6.5 to -9.5 kcal/mol depending on the specific pose and calculation method. nih.gov
Following docking, the resulting ligand-protein complex can be analyzed to identify the specific interactions that hold it together. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying the key amino acid residues in the receptor that form these bonds is essential for understanding the mechanism of action and for designing more potent and selective analogs.
Molecular Dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time (typically nanoseconds to microseconds). MD simulations provide a more realistic picture than static docking by showing how the ligand and protein move and adapt to each other in a simulated physiological environment (including water and ions). nih.gov Analysis of the MD trajectory can confirm the stability of the binding pose predicted by docking and highlight the most persistent and important interactions. For example, MD simulations of nicotinic acid with the GPR109A receptor have shown that specific arginine and serine residues play a critical role in anchoring the ligand in the binding pocket. nih.govmdpi.com A similar analysis for this compound would reveal the stability of its complex and the specific role of its ethoxyphenyl tail in the interaction profile.
Table 3: Illustrative Ligand-Protein Interactions for a Nicotinic Acid Analog with a Target Receptor (Note: This data is hypothetical for this compound and based on interactions observed for related compounds.)
| Interacting Residue | Interaction Type | Distance (Å) | Significance |
| Arginine (Arg111) | Hydrogen Bond, Salt Bridge | 2.8 | Anchors the carboxylic acid group of the ligand. |
| Serine (Ser178) | Hydrogen Bond | 3.1 | Stabilizes the pyridine (B92270) ring of the ligand. nih.gov |
| Phenylalanine (Phe208) | Pi-Pi Stacking | 4.5 | Hydrophobic interaction with the phenyl ring of the ligand. mdpi.com |
| Leucine (Leu137) | Hydrophobic Interaction | 3.9 | Forms a hydrophobic pocket around the ethoxy group. mdpi.com |
Investigation of Water-Mediated Interactions in Binding Pockets
The role of water molecules in the binding pocket of a target protein is critical in determining ligand affinity and specificity. Water molecules can mediate hydrogen bonds between a ligand and a protein, acting as a bridge where direct interactions are not geometrically favorable. This phenomenon is a key aspect to consider in the computational analysis of the binding of this compound to its putative biological targets.
During ligand binding, the displacement of water molecules from the binding pocket into the bulk solvent can have significant thermodynamic consequences, influencing the enthalpy and entropy of binding. Computational approaches, such as molecular dynamics simulations, can be employed to study the hydration patterns of a binding site in both the presence and absence of a ligand like this compound. These simulations can reveal the location of key water molecules and their contribution to the stability of the protein-ligand complex. For instance, studies on other systems have shown that water molecules can form a reservoir deep within the protein structure, which can then facilitate ligand dissociation.
The analysis of water-mediated interactions is crucial for understanding the structure-activity relationship (SAR) of a series of compounds. For derivatives of this compound, the presence and nature of these interactions could explain differences in their biological activity.
In Silico Drug-Likeness and Bioavailability Potential Assessment
Computational Prediction of Pharmacokinetic Parameters Relevant to Drugability
The "drug-likeness" of a compound refers to the likelihood that it can be developed into an orally administered drug. This is often assessed using a set of rules and computational models that predict its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, various computational tools can be used to predict these crucial pharmacokinetic parameters.
A key set of descriptors for drug-likeness is outlined in Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a logP greater than 5, more than 5 hydrogen-bond donors, and more than 10 hydrogen-bond acceptors.
The following table illustrates a hypothetical in silico ADME prediction for this compound, based on parameters typically evaluated for similar molecules.
| Parameter | Predicted Value | Acceptable Range |
| Molecular Weight | ~243.25 g/mol | < 500 g/mol |
| logP | ~3.5 | -0.4 to +5.6 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | ≤ 10 |
| Polar Surface Area | ~60 Ų | < 140 Ų |
| Oral Bioavailability | Good | High |
These predicted parameters suggest that this compound has a favorable profile for oral bioavailability. Further computational analysis can predict its potential interactions with metabolic enzymes like cytochrome P450 isoforms and its likelihood of being a substrate for efflux pumps such as P-glycoprotein.
Virtual Screening and Ligand-Based Drug Design
Identification of Novel Scaffolds and Lead Compounds through Database Mining
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When the structure of the target protein is unknown, ligand-based virtual screening can be employed. This approach uses the structure of a known active compound, such as this compound, as a template to find other molecules with similar properties.
The process often involves creating a pharmacophore model from the known active compound. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for the compound's biological activity. This model is then used to screen databases of chemical compounds for molecules that match the pharmacophore.
Another ligand-based approach is shape-based screening, where the 3D shape of the query molecule is used to find compounds with a similar topology. A combination of these methods, often referred to as consensus scoring, can improve the success rate of identifying novel and potent compounds.
For this compound, a ligand-based virtual screening campaign could lead to the discovery of new chemical scaffolds with potentially improved potency, selectivity, or pharmacokinetic properties. The identified hits would then be subjected to further computational analysis, such as molecular docking (if a target structure is available or can be modeled) and ADME predictions, before being prioritized for synthesis and biological testing. This iterative process of computational design and experimental validation is a cornerstone of modern drug discovery.
Advanced Characterization Methodologies for Structural Elucidation
High-Resolution Spectroscopic Techniques for Comprehensive Structural Proof
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy would be used to identify the number of chemically non-equivalent protons and their neighboring environments. For 5-(3-Ethoxyphenyl)nicotinic acid, one would expect to see distinct signals for the protons on the nicotinic acid ring, the ethoxy group, and the phenyl ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the substitution pattern of the aromatic rings and the connectivity of the ethoxy group.
Interactive Table: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2 (Nicotinic acid) | 8.9 - 9.2 | Doublet (d) | ~2.0 |
| H-4 (Nicotinic acid) | 8.2 - 8.5 | Doublet of doublets (dd) | ~8.0, ~2.0 |
| H-6 (Nicotinic acid) | 8.7 - 9.0 | Doublet (d) | ~8.0 |
| H-2' (Phenyl) | 7.1 - 7.3 | Singlet or fine multiplet | - |
| H-4' (Phenyl) | 7.0 - 7.2 | Triplet (t) | ~8.0 |
| H-5' (Phenyl) | 7.3 - 7.5 | Triplet (t) | ~8.0 |
| H-6' (Phenyl) | 7.1 - 7.3 | Doublet of doublets (dd) | ~8.0, ~2.0 |
| -OCH₂CH₃ | 4.0 - 4.2 | Quartet (q) | ~7.0 |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.0 |
| -COOH | 12.0 - 13.0 | Broad singlet (br s) | - |
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization states.
Interactive Table: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic acid) | 165 - 175 |
| C-2 (Nicotinic acid) | 150 - 155 |
| C-3 (Nicotinic acid) | 125 - 130 |
| C-4 (Nicotinic acid) | 135 - 140 |
| C-5 (Nicotinic acid) | 130 - 135 |
| C-6 (Nicotinic acid) | 148 - 153 |
| C-1' (Phenyl) | 138 - 142 |
| C-2' (Phenyl) | 115 - 120 |
| C-3' (Phenyl) | 158 - 162 |
| C-4' (Phenyl) | 118 - 123 |
| C-5' (Phenyl) | 129 - 134 |
| C-6' (Phenyl) | 120 - 125 |
| -OCH₂CH₃ | 63 - 68 |
| -OCH₂CH₃ | 14 - 18 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound. For this compound, key absorptions would confirm the presence of the carboxylic acid, the aromatic rings, and the ether linkage.
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic acid) | 2500 - 3300 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Carboxylic acid) | 1680 - 1710 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-O (Ether) | 1200 - 1300 (asymmetric) | Stretching |
| C-O (Ether) | 1000 - 1100 (symmetric) | Stretching |
| C-O (Carboxylic acid) | 1210 - 1320 | Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The mass spectrum of this compound would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the ethoxy group, and cleavage of the bond between the two aromatic rings.
Interactive Table: Expected Mass Spectrometry Data for this compound
| Analysis Type | Expected m/z Value | Interpretation |
| Molecular Ion (M) | 243.0895 | C₁₄H₁₃NO₃ |
| [M-COOH]⁺ | 198.0919 | Loss of the carboxylic acid group |
| [M-OC₂H₅]⁺ | 198.0555 | Loss of the ethoxy group |
X-ray Crystallography for Three-Dimensional Structure Determination
While spectroscopic methods provide crucial information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry
Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction (SC-XRD) would provide precise atomic coordinates. This data allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the intermolecular interactions, such as hydrogen bonding, that dictate its packing in the crystal lattice. This technique would definitively confirm the planar relationship of the aromatic rings and the orientation of the ethoxy and carboxylic acid substituents.
Co-crystallization Studies with Relevant Biological Targets for Ligand-Bound Conformation
To understand how this compound interacts with biological macromolecules, co-crystallization studies are invaluable. By forming a crystal of the compound in complex with its biological target (e.g., an enzyme or receptor) and solving the structure using X-ray diffraction, the precise binding mode can be visualized. This would reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's biological activity and would provide a rational basis for the design of more potent analogues.
Research Applications and Future Directions for 5 3 Ethoxyphenyl Nicotinic Acid Research
Development of Novel Therapeutic Agents based on the 5-(3-Ethoxyphenyl)nicotinic Acid Scaffold
The versatility of the nicotinic acid core structure allows for modifications that can tune its biological activity, making it a promising scaffold for developing new therapeutic agents across several disease categories.
The rise of antibiotic-resistant pathogens is a critical global health threat, necessitating the discovery of novel antimicrobial agents. Derivatives of nicotinic acid have demonstrated significant potential in this area. Research into acylhydrazone and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives synthesized from nicotinic acid has shown promising activity against Gram-positive bacteria. nih.gov
For instance, certain acylhydrazones have exhibited potent activity against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One study highlighted a derivative with a minimum inhibitory concentration (MIC) of 7.81 µg/mL against an MRSA strain. nih.gov Similarly, nicotinic acid-based dipeptide derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov The mechanism is thought to be related to nicotinic acid's ability to enhance the bactericidal capacity of immune cells like neutrophils. nih.gov These findings suggest that the this compound structure could serve as a valuable starting point for creating new compounds to combat drug-resistant bacterial infections. nih.govnih.gov
Table 1: Antimicrobial Activity of Selected Nicotinic Acid Derivatives
| Compound Type | Target Pathogen | Reported Activity (MIC) |
|---|---|---|
| Acylhydrazone Derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 µg/mL |
| Acylhydrazone Derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 µg/mL |
| 1,3,4-Oxadiazoline Derivative | Staphylococcus aureus ATCC 6538 | 7.81 µg/mL |
| 1,3,4-Oxadiazoline Derivative | Bacillus subtilis ATCC 6633 | 7.81 µg/mL |
Data sourced from studies on nicotinic acid derivatives. nih.gov
Niacin (nicotinic acid) plays a crucial role in the central nervous system (CNS), primarily through its conversion to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a coenzyme vital for cellular energy and repair. researchgate.net Deficiencies in niacin are linked to neurological symptoms, and there is growing evidence for its therapeutic potential in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. researchgate.netnih.govnih.gov
Therapeutic strategies often focus on nicotinic cholinergic receptors, which are implicated in the pathology of these conditions. nih.gov Compounds that stimulate these receptors may improve cognitive functions like learning and memory. nih.govscilit.com Studies have shown that nicotinamide can protect against neuronal damage and reduce neurological deficits in animal models of ischemia. nih.gov Given the importance of the nicotinic acid structure in CNS function and the established neuroprotective effects of its derivatives, the this compound scaffold is a logical candidate for the development of novel modulators for neurological disorders. mdpi.com
For over five decades, niacin has been a cornerstone therapy for managing dyslipidemia, primarily due to its ability to raise HDL-cholesterol levels. nih.gov However, the relationship between niacin and cardiovascular disease (CVD) is complex. Recent studies have uncovered a potential paradox: while niacin can lower cholesterol, its terminal metabolites, N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), are associated with an increased risk of major adverse cardiac events. nih.govnih.govnews-medical.net
This increased risk is believed to be mediated by vascular inflammation. nih.govescholarship.org Research has shown that elevated levels of 4PY, in particular, trigger an inflammatory response in blood vessels. nih.govyoutube.com These findings underscore the need to develop new nicotinic acid derivatives that retain the beneficial lipid-modulating effects without producing metabolites that promote inflammation. The this compound scaffold offers an opportunity to design such agents, potentially by altering the metabolic pathway to avoid the formation of 2PY and 4PY, thereby providing a safer alternative for managing cardiovascular and metabolic diseases.
Table 2: Key Findings on Niacin Metabolites and Cardiovascular Disease Risk
| Metabolite | Associated Finding | Implication |
|---|---|---|
| 2PY | Elevated levels associated with increased risk of major cardiac events. nih.gov | Suggests a potential harmful effect of excess niacin metabolism. |
| 4PY | Elevated levels strongly associated with increased risk of heart attack and stroke. nih.govnih.gov | Directly triggers vascular inflammation, damaging blood vessels. nih.govyoutube.com |
Data sourced from recent metabolomics studies. nih.govnih.gov
The nicotinic acid scaffold is present in numerous compounds investigated for their anticancer activity. nih.govresearchgate.net Cancer cells have a high demand for NAD+, and inhibiting its biosynthesis is a key therapeutic strategy. researchgate.net Research on nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme involved in NAD+ production, shows that its inhibition can sensitize cancer cells to other treatments and impair DNA repair in tumor cells. nih.gov
Furthermore, derivatives incorporating the nicotinic acid moiety into larger structures, such as 1,2,4-oxadiazoles and chalcones, have demonstrated significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7), colon (HT-29), and lung cancer cells. mdpi.comejmo.orgresearchgate.net For example, a curcumin-derived pentadien-one analog showed potent activity against multiple cell lines, with IC₅₀ values as low as 2.3 µM. researchgate.net A newly synthesized chalcone (B49325) derivative was particularly effective against colon cancer cells, with an IC₅₀ value of 0.35 µM in HT29 cells. ejmo.org This body of research strongly supports the exploration of this compound as a scaffold for designing novel, target-specific anticancer agents, potentially by modulating cancer cell metabolism or inducing apoptosis. nih.govnih.gov
Table 3: Cytotoxic Activity of Selected Nicotinic Acid-Related Compounds
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) |
|---|---|---|
| Chalcone Derivative | Colon Cancer (HT29) | 0.35 µM |
| Chalcone Derivative | Colon Cancer (HCT116) | 0.59 µM |
| Pentadien-one Derivative | General Human Cancer Lines | ~2.3 µM |
| Diaryl Oxazole Analog | Pancreatic Cancer (MiaPaca-2) | Effective tumor reduction in vivo |
Data sourced from studies on synthetic derivatives related to nicotinic acid. researchgate.netejmo.orgresearchgate.net
Advancements in Chemical Biology Probes
Beyond direct therapeutic use, small molecules are invaluable as chemical probes to investigate cellular functions.
A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a biological system. nih.gov Derivatives of nicotinic acid are well-suited for this purpose. For example, nicotinic acid hydroxamate (NAH) has been used to probe the mechanisms of melanogenesis. nih.gov Studies showed that NAH inhibits melanin (B1238610) synthesis by activating the MEK/ERK and AKT/GSK3β signaling pathways, which in turn downregulates the expression of key enzymes like tyrosinase. nih.gov
This demonstrates how a modified nicotinic acid structure can be used to dissect complex signaling cascades. Developing this compound into a chemical probe could provide a powerful tool for toxicologists and cell biologists to map out how external compounds affect cellular networks, similar to how toxicant signaling networks are constructed to understand the molecular effects of chemicals like bisphenol A (BPA). nih.gov By systematically studying its interactions, researchers could elucidate its specific targets and clarify its role in modulating intricate biological and signaling pathways. nih.govnih.gov
Designing Highly Selective Ligands for Specific Receptors and Enzymes
The therapeutic potential of nicotinic acid derivatives is intrinsically linked to their interaction with specific biological targets. A key area of future research is the rational design of ligands, such as those based on the this compound structure, to achieve high selectivity for particular receptors and enzymes. This selectivity is crucial for maximizing therapeutic effects while minimizing off-target interactions that can lead to adverse effects.
Nicotinic acid itself is known to interact with the G protein-coupled receptor GPR109A (also known as HM74A). nih.gov Mutagenesis studies have indicated that the acidic moiety of nicotinic acid is a critical feature for binding, suggesting that the carboxylic acid group on the pyridine (B92270) ring of this compound is a key pharmacophore. nih.gov Future research will likely focus on modifying the peripheral structures, such as the ethoxyphenyl group, to fine-tune the affinity and selectivity for GPR109A and the related receptor, GPR109B. nih.gov
Beyond these dedicated receptors, nicotinic acid derivatives have been shown to inhibit various enzymes. For instance, based on their pyridine functionality, nicotinic acid and its amide form can inhibit human cytochrome P450 enzymes like CYP2D6, with inhibition occurring via coordination of the pyridine nitrogen to the heme iron. nih.gov This provides a basis for designing derivatives that could selectively target specific P450 isozymes. Similarly, research into nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, has led to the identification of potent inhibitors. nih.gov These findings suggest that the nicotinic acid scaffold can be adapted to create highly selective enzyme inhibitors for various therapeutic targets. Molecular docking studies on new nicotinic acid derivatives have shown preferential binding to the COX-2 active site, indicating their potential as selective anti-inflammatory agents. nih.gov
| Target Class | Specific Example | Structural Features for Selectivity | Reference |
|---|---|---|---|
| G-Protein Coupled Receptors | GPR109A / HM74A | Carboxylic acid moiety for binding; peripheral groups (e.g., ethoxyphenyl) for modulating selectivity. | nih.gov |
| Enzymes (Cytochromes) | CYP2D6, CYP3A4, CYP2E1 | Pyridine nitrogen for heme coordination; substitutions on the ring system to influence isozyme specificity. | nih.gov |
| Enzymes (Hydrolases) | Nicotinamidases | Modifications to the pyridine and carboxamide/acid groups to achieve potent, competitive inhibition. | nih.gov |
| Enzymes (Oxidoreductases) | COX-2 | Specific side chains and overall molecular conformation to fit selectively into the enzyme's active site. | nih.gov |
Innovative Synthetic Route Development
The translation of promising lead compounds into viable drug candidates depends on the ability to produce them efficiently, sustainably, and at scale. Therefore, innovation in synthetic chemistry is paramount for the future of nicotinic acid-based drug discovery.
Historically, the industrial production of nicotinic acid has relied on the oxidation of alkylpyridines, such as 5-ethyl-2-methylpyridine, often using harsh reagents like nitric acid at high temperatures and pressures. nih.govresearchgate.net These methods, while yielding a high-purity product, suffer from low atom economy and generate significant hazardous waste, including greenhouse gases like nitrous oxide. nih.govresearchgate.net
A major shift towards "green chemistry" has spurred the development of more sustainable alternatives. nih.govresearchgate.net Enzymatic and biocatalytic methods are at the forefront of this effort. frontiersin.org These processes utilize microbial enzymes, such as nitrilase or nitrile hydratase, to convert precursors like 3-cyanopyridine (B1664610) into nicotinic acid under mild, aqueous conditions. frontiersin.orgmdpi.com For example, nitrilase from Rhodococcus rhodochrous J1 has been shown to achieve 100% yield in converting 3-cyanopyridine to nicotinic acid. frontiersin.org
Future advancements will likely focus on enzyme engineering and process optimization to further improve efficiency. frontiersin.org The development of immobilized whole-cell biocatalysts, as demonstrated with recombinant E. coli expressing nitrilase in a packed-bed bioreactor, allows for high substrate concentrations, excellent conversion rates, and easy separation of the catalyst for reuse, making the process more economically viable and environmentally friendly for industrial applications. mdpi.com This approach achieved a space-time yield of 1,576 g/(L·d) and maintained 100% conversion over numerous batches. mdpi.com
| Method | Precursor | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Chemical Oxidation | 5-ethyl-2-methylpyridine | High temperature (190–270 °C), high pressure (2–8 MPa), nitric acid | Well-established, high yield (91%) | Harsh conditions, corrosive reagents, greenhouse gas by-products, low atom economy | nih.govresearchgate.net |
| Enzymatic Hydrolysis | 3-cyanopyridine | Mild aqueous conditions, ambient temperature/pressure | Environmentally friendly, high selectivity, 100% conversion reported | Potential for low substrate tolerance, enzyme stability issues | frontiersin.org |
| Immobilized Biocatalysis | 3-cyanopyridine | Optimized flow rate, temperature, and pH in a bioreactor | High space-time yield, catalyst reusability, continuous production potential | Requires significant process optimization and specialized equipment | mdpi.com |
The "chemical space" surrounding the nicotinic acid scaffold is vast, and exploring it is essential for discovering new biological activities. frontiersin.org Future research will increasingly employ novel derivatization strategies to generate diverse libraries of compounds for screening. Natural products have historically been a rich source of novel chemical structures, and they populate regions of chemical space that are often distinct from synthetic molecules, making them excellent starting points for new drug discovery efforts. univr.it
One effective strategy is the creation of acylhydrazones, which can be synthesized through the condensation of nicotinic acid hydrazide with various aldehydes. nih.gov This approach allows for the introduction of a wide range of substituents, leading to new compounds with potential antimicrobial and anticancer activities. nih.gov Another powerful technique is "active substructure splicing," where known active fragments from different molecules are combined. mdpi.com For example, splicing nicotinic acid with a thiophene (B33073) moiety has produced a new class of N-(thiophen-2-yl) nicotinamide derivatives with fungicidal properties. mdpi.com
Furthermore, the integration of automation and flow chemistry is set to revolutionize the exploration of chemical space. uclm.es These technologies enable the rapid, reproducible synthesis of large compound libraries, allowing medicinal chemists to quickly probe structure-activity relationships (SAR). uclm.es By automating multi-step syntheses, researchers can efficiently create complex molecules and expand the diversity of derivatives based on the this compound core, significantly accelerating the discovery of new leads. uclm.es
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. This integrated approach dramatically accelerates the journey from a preliminary "hit" compound to an optimized clinical candidate.
The traditional drug discovery pipeline involves an iterative cycle of designing, synthesizing, and testing new compounds, which is often slow and resource-intensive. patsnap.com Computational chemistry and artificial intelligence (AI) are now being used to streamline every step of this process. frontiersin.org For lead optimization, computational tools can predict how structural modifications will affect a compound's efficacy, selectivity, and pharmacokinetic properties. patsnap.com
Generative AI models are emerging as a powerful tool for automated lead optimization. arxiv.org These algorithms can perform complex chemical modifications, such as "scaffold hopping" (replacing the core structure while preserving activity) and "side-chain decoration" (modifying peripheral groups to enhance properties), to design novel molecules with improved characteristics. arxiv.org This accelerates the exploration of relevant chemical space and prioritizes the synthesis of the most promising candidates. frontiersin.org The strategy of structural simplification, where complex lead compounds are trimmed to their essential pharmacophore, can also be guided by computational analysis to improve synthetic accessibility and pharmacokinetic profiles. nih.gov By combining these in silico design strategies with automated synthesis platforms, researchers can significantly shorten the design-make-test cycle. frontiersin.org
To rationally design better drugs, a deep understanding of the relationship between a molecule's three-dimensional structure and its biological function is essential. Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, provides this crucial insight. QSAR models establish mathematical correlations between the structural or physicochemical properties of a series of compounds and their biological activities. akjournals.com
For nicotinic acid derivatives, QSAR studies have been used to correlate properties like lipophilicity with topological and electrotopological indices, providing a predictive measure of how a compound will behave. akjournals.com More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), generate models based on the steric and electrostatic fields surrounding the molecules. nih.govnih.gov These CoMFA models can rationalize the structural requirements for high affinity at a specific target and, importantly, for selectivity between different targets. nih.gov For example, a CoMFA study on a series of nicotinic receptor agonists identified specific regions where steric bulk or electrostatic potential would favor binding to one receptor subtype over another. nih.govnih.gov Such predictive models are invaluable for guiding the design of new derivatives of this compound with a precisely tailored activity and selectivity profile.
| Modeling Technique | Compound Class Studied | Key Findings and Application | Reference |
|---|---|---|---|
| 2D-QSAR | Nicotinic acid and its esters | Established linear relationships between lipophilicity (RM0) and topological indices, allowing prediction of a key physicochemical property from structure. | akjournals.com |
| 3D-QSAR (CoMFA) | Neuronal nicotinic acetylcholine (B1216132) receptor agonists | Developed models to predict agonist activity and subtype selectivity, highlighting the importance of both steric and electrostatic factors in rational drug design. | nih.gov |
| 3D-QSAR (CoMFA) | Phenylpiperazine derivatives with affinity for 5-HT1A and α1 receptors | Generated models that rationalize steric and electrostatic factors modulating binding, providing a guide for designing ligands with improved receptor selectivity. | nih.gov |
Q & A
Q. What are the standard synthetic routes for 5-(3-Ethoxyphenyl)nicotinic acid, and how is its structural identity confirmed?
The synthesis typically involves coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) to attach the ethoxyphenyl group to the nicotinic acid backbone, followed by esterification or hydrolysis steps. For example, similar compounds like 5-(3-acetamidopropyl)-nicotinic acid are synthesized via Pd-catalyzed coupling and hydrogenation . Purification employs column chromatography, and structural confirmation relies on H/C NMR and LC-MS analysis to verify functional groups and molecular weight .
Q. How can researchers ensure high purity (>95%) of this compound for experimental use?
High-purity synthesis requires strict control of reaction conditions (e.g., inert atmosphere, stoichiometric ratios) and purification via recrystallization or preparative HPLC. Batch-specific Certificates of Analysis (COA) with chromatographic data (HPLC, GC-MS) and spectroscopic validation (FTIR, NMR) are essential for traceability .
Q. What safety protocols are critical when handling this compound in the laboratory?
Key precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers and heat sources .
Refer to Safety Data Sheets (SDS) for hazard statements (e.g., H315, H319) and emergency measures .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound derivatives?
SAR studies involve synthesizing analogs with modified substituents (e.g., halogens, alkyl groups) and testing their biological activity. For example, replacing the ethoxy group with hydroxymethyl or carboxyphenyl groups alters solubility and target binding . Computational docking (AutoDock, Schrödinger) and comparative assays (e.g., enzyme inhibition) identify critical functional groups .
Q. What methodologies are used to integrate this compound into metal-organic frameworks (MOFs)?
As a tridentate ligand, the compound coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) via its carboxylic acid and pyridyl groups. Synthesis involves solvothermal reactions in DMF or DMSO, followed by characterization via X-ray diffraction (XRD) and BET analysis to confirm porosity and stability .
Q. How can researchers elucidate the pharmacodynamic mechanisms of this compound?
Mechanistic studies employ:
Q. What strategies address synthetic challenges like low yields or byproduct formation?
Optimize reaction parameters (temperature, catalyst loading) using design-of-experiments (DoE) approaches. For example, continuous flow reactors improve efficiency in esterification steps . Impurity profiling via tandem MS/MS identifies side products, guiding solvent system adjustments .
Q. How is the antimicrobial potential of this compound validated in preclinical models?
Q. What analytical techniques evaluate the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
